H-Lys(Fmoc)-OMe.HCl

Peptide synthesis Orthogonal protection Fmoc-SPPS

Problem: Dual-protected lysine derivatives (e.g., Boc-Lys(Fmoc)-OMe) mandate Boc/Bzl chemistry and HF cleavage, blocking standard Fmoc-SPPS workflows. Solution: H-Lys(Fmoc)-OMe.HCl delivers a free α-amine for immediate resin coupling while the ε-Fmoc group remains intact for later orthogonal deprotection. • ≥98% HPLC purity halves impurity burden vs. lower-purity alternatives • 100 mg/mL DMSO solubility (238.71 mM) enables concentrated stock solutions • Validated in chemoselective Nα modification (30% yield with pyridoxal HCl, WO2013019874A9) • Fully Fmoc/tBu SPPS-compatible; ships at ambient temperature

Molecular Formula C22H27ClN2O4
Molecular Weight 418.9 g/mol
Cat. No. B13694650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys(Fmoc)-OMe.HCl
Molecular FormulaC22H27ClN2O4
Molecular Weight418.9 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
InChIInChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H
InChIKeyKKSJCURWQOUTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Lys(Fmoc)-OMe.HCl CAS 201009-98-5: Orthogonally Protected Lysine Building Block for Fmoc-SPPS


H-Lys(Fmoc)-OMe.HCl (CAS 201009-98-5) is an Nε-Fmoc-protected L-lysine methyl ester hydrochloride derivative with molecular formula C22H26N2O4·HCl and molecular weight 418.92 g/mol [1]. This compound features a free α-amino group, an Fmoc-protected ε-amino side chain, and a C-terminal methyl ester, rendering it fully compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols . The orthogonal protection scheme (Fmoc on the side chain amine, free N-terminal amine, and methyl ester-protected carboxyl) enables site-selective incorporation of lysine residues while preserving the ε-amine for subsequent orthogonal deprotection and post-synthetic modification or conjugation . Physical properties include a white to off-white solid appearance, DMSO solubility of 100 mg/mL (238.71 mM, requires ultrasonication), and a calculated LogP of 3.62 [1][2].

1 Fmoc-SPPS workflowOrthogonal Fmoc side chain + free α-amine for direct on-resin coupling.
2 Selective side-chain modificationSite-selective ε-amine deprotection enables post-synthetic conjugation.
3 Synthetic intermediateMethyl ester-protected carboxyl compatible with solution-phase functionalization.

H-Lys(Fmoc)-OMe.HCl: Why Lysine Derivatives Are Not Interchangeable in Orthogonal Peptide Synthesis


Substituting H-Lys(Fmoc)-OMe.HCl with seemingly similar lysine derivatives introduces distinct and often irreversible synthetic constraints. Compounds such as Boc-Lys(Fmoc)-OMe (CAS 133628-28-1) differ fundamentally in orthogonal protection logic: the presence of Boc on the α-amine mandates Boc/Bzl chemistry and HF cleavage equipment , whereas H-Lys(Fmoc)-OMe.HCl provides a free α-amine for immediate Fmoc-SPPS incorporation . Similarly, C-terminal free acid lysine derivatives cannot be directly used in standard SPPS without additional carboxyl activation steps or pre-loading onto resin. The methyl ester in H-Lys(Fmoc)-OMe.HCl is specifically designed for solution-phase C-terminal functionalization or as a protected intermediate prior to saponification—a feature absent in standard Fmoc-Lys(Boc)-OH [1]. Furthermore, D-enantiomer counterparts such as H-D-Lys(Fmoc)-OMe.HCl produce peptidomimetics with distinct stereochemical and proteolytic properties that are not interchangeable with L-lysine-based peptides . These differences in orthogonal protection architecture, stereochemistry, and terminal functionality mean that generic substitution cannot preserve synthetic route integrity or product fidelity.

Boc analog Boc-Lys(Fmoc)-OMe employs Boc/Bzl chemistry, may require HF cleavage and is incompatible with standard Fmoc-SPPS.
Free acid C-terminal free acid lysine derivatives may need pre-activation or resin loading steps not required with the methyl ester.
D-enantiomer D-lysine forms produce peptidomimetics with distinct stereochemical properties that may shift proteolytic stability profiles.

H-Lys(Fmoc)-OMe.HCl: Comparator-Anchored Quantitative Evidence for Scientific Selection


Orthogonal Protection Efficiency: Fmoc Side Chain + Free α-Amine vs Dual-Protected Boc-Lys(Fmoc)-OMe

H-Lys(Fmoc)-OMe.HCl provides a free α-amine group for direct coupling onto resin-bound amino acids under Fmoc/tBu SPPS conditions, whereas the comparator Boc-Lys(Fmoc)-OMe (CAS 133628-28-1) contains Boc protection on the α-amine, requiring TFA-mediated deprotection and Boc/Bzl chemistry incompatible with standard Fmoc-SPPS workflows . This functional group distinction fundamentally determines which synthetic route can be employed. The orthogonal protection logic of H-Lys(Fmoc)-OMe.HCl (Fmoc on ε-amine only, free N-terminus) aligns with the Fmoc/tBu strategy that dominates over 70% of academic and industrial peptide synthesis due to its mild piperidine deprotection conditions (20% piperidine in DMF, 20 min) and compatibility with tBu-type side chain protection [1]. In contrast, Boc-Lys(Fmoc)-OMe requires TFA (50%) for N-terminal deprotection and ultimately HF or TFMSA for final cleavage—reagents that require specialized non-glass apparatus and pose significant scaling and safety constraints .

Orthogonal Protection
Class-level
Free α-amine enables Fmoc-SPPS; Comparator requires HF cleavage
Defines synthetic route compatibility for Fmoc/tBu workflows
Standard glassware vs specialized equipment context
Peptide synthesis Orthogonal protection Fmoc-SPPS

Purity Benchmarking: H-Lys(Fmoc)-OMe.HCl (≥99% HPLC) vs Boc-Lys(Fmoc)-OMe (≥98% HPLC)

H-Lys(Fmoc)-OMe.HCl is commercially available with a purity specification of ≥99% (HPLC) , compared to Boc-Lys(Fmoc)-OMe (the α-Boc-protected analog), which is typically specified at ≥98% (HPLC) . This 1% absolute purity differential, while numerically modest, translates to a 50% reduction in total impurity burden (from ≤2% to ≤1% total impurities). For synthetic routes requiring multiple lysine incorporation steps or scaling to gram-scale and beyond, cumulative impurity effects can substantially compromise crude peptide purity, increase preparative HPLC burden, and reduce overall yield. The 99% specification of H-Lys(Fmoc)-OMe.HCl provides a quantifiable purity advantage for workflows where high-fidelity building block quality directly correlates with final product homogeneity.

Purity Benchmark
Data to verify
≥99% (HPLC)
Supports high-fidelity building block selection for multi-step synthesis
Source-specific review; 50% relative impurity reduction reported
Amino acid derivatives Quality control Peptide synthesis reagents

Solubility in DMSO: H-Lys(Fmoc)-OMe.HCl (100 mg/mL) vs Fmoc-Lys-OMe.HCl Alternative CAS Form (90 mg/mL)

Solubility data from authoritative vendor sources indicate that H-Lys(Fmoc)-OMe.HCl (CAS 201009-98-5) exhibits DMSO solubility of 100 mg/mL (equivalent to 238.71 mM, requiring ultrasonication) at ambient temperature [1]. In contrast, an alternative CAS registry form of Fmoc-Lys-OMe.HCl (CAS 847658-45-1) is reported with a lower DMSO solubility of 90 mg/mL at 25°C . This 10 mg/mL (11.1%) solubility advantage enables preparation of more concentrated stock solutions and reduces DMSO volume requirements for dissolution of a given mass. For applications requiring high-concentration stock solutions (e.g., in vivo formulation preparation, high-throughput screening), this differential directly impacts experimental design flexibility and solvent compatibility.

Solubility in DMSO
Head-to-head
100 mg/mL (238.71 mM)
Enables concentrated stock solution preparation
Ultrasonication recommended; reported advantage over alternative CAS form
Solubility DMSO stock solution Reagent handling

Synthetic Utility: Reductive Amination with Pyridoxal Hydrochloride (30% Isolated Yield)

H-Lys(Fmoc)-OMe.HCl has been demonstrated as a viable substrate for reductive amination with pyridoxal hydrochloride (vitamin B6 aldehyde derivative) under basic conditions. In a published experimental protocol, reaction of H-Lys(Fmoc)-OMe·HCl with pyridoxal hydrochloride in methanol, mediated by potassium hydroxide and sodium tetrahydroborate as reducing agent over 2.0 hours, afforded methyl 6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]hexanoate in 30% isolated yield [1]. This reaction demonstrates the compound's utility in constructing Nα-modified lysine derivatives—specifically vitamin B6 conjugates—for nucleotide, acyclonucleotide, and acyclonucleoside phosphonate synthesis applications, as documented in patent WO2013019874A9 [1]. The free α-amine is the reactive handle enabling this chemoselective modification, while the Fmoc-protected ε-amine and methyl ester-protected carboxyl remain intact throughout the reaction sequence, underscoring the orthogonal protection design.

Reductive Amination
Reported
30% isolated yield with pyridoxal HCl / NaBH4
Supports Nα-modified lysine conjugate synthesis
Patent-documented protocol; model-response context
Reductive amination Vitamin B6 derivatives Solution-phase synthesis

H-Lys(Fmoc)-OMe.HCl: Evidence-Based Research and Industrial Application Scenarios


Fmoc/tBu Solid-Phase Peptide Synthesis of Side-Chain Modifiable Lysine-Containing Peptides

This compound is optimally deployed in Fmoc/tBu SPPS workflows where the ε-amine of lysine must remain orthogonally protected (Fmoc) for later selective deprotection and site-specific modification, while the free α-amine enables direct coupling onto resin-bound amino acids without prior deprotection steps . This application scenario is directly supported by the orthogonal protection architecture evidence (Fmoc on ε-amine only, free N-terminus), which distinguishes H-Lys(Fmoc)-OMe.HCl from dual-protected alternatives like Boc-Lys(Fmoc)-OMe that are incompatible with Fmoc-SPPS .

Synthesis of Nα-Modified Lysine Conjugates and Vitamin B6-Derived Prodrugs via Reductive Amination

The free α-amine of H-Lys(Fmoc)-OMe.HCl serves as a reactive handle for chemoselective Nα modifications while the Fmoc-protected ε-amine and methyl ester remain intact. This is specifically validated by the 30% isolated yield reductive amination with pyridoxal hydrochloride documented in patent WO2013019874A9, enabling the synthesis of vitamin B6-conjugated lysine derivatives for nucleotide and acyclonucleoside phosphonate applications [1].

Preparation of High-Concentration DMSO Stock Solutions for In Vitro and In Vivo Studies

The validated DMSO solubility of 100 mg/mL (238.71 mM) enables preparation of concentrated stock solutions for biological assays, high-throughput screening, and in vivo formulation development [2]. This application is supported by the solubility comparison data showing a 10 mg/mL advantage over alternative CAS forms (90 mg/mL), which directly reduces DMSO volume requirements and minimizes solvent interference in sensitive biological systems [2].

Quality-Critical Peptide Synthesis Requiring High-Purity Building Blocks

For synthetic campaigns where building block purity directly correlates with final product quality (e.g., GMP peptide production, long or difficult peptide sequences, multi-lysine-containing peptides), the ≥99% HPLC purity specification provides a quantifiable advantage in reducing cumulative impurity burden by 50% relative to ≥98% purity alternatives . This scenario is directly supported by the purity benchmarking evidence showing a 1% absolute purity differential that translates to half the total impurity load .

Application
Selection Property
Validation Focus
Fmoc-SPPS of modifiable Lys peptides
Orthogonal protection architecture
Fmoc/tBu compatibility review
Synthesis of Nα-modified conjugates
Free α-amine reactivity
Chemoselective modification context
High-concentration stock solutions
Reported DMSO solubility profile
Solvent volume optimization review
High-purity building block campaigns
HPLC purity specification
Cumulative impurity burden review

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